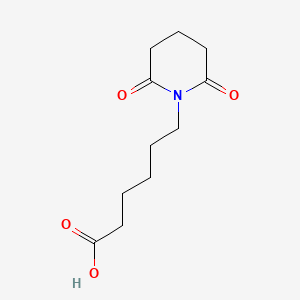
6-(2,6-Dioxopiperidin-1-yl)hexanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 6-(2,6-Dioxopiperidin-1-yl)hexanoic acid involves the reaction of hexanoic acid with 2,6-dioxopiperidine under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity .
化学反应分析
6-(2,6-Dioxopiperidin-1-yl)hexanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
科学研究应用
6-(2,6-Dioxopiperidin-1-yl)hexanoic acid is widely used in scientific research, particularly in the field of proteomics. It is employed to study protein interactions, modifications, and functions. Additionally, this compound is used in the development of new biochemical assays and analytical techniques .
作用机制
The mechanism of action of 6-(2,6-Dioxopiperidin-1-yl)hexanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and experimental conditions .
相似化合物的比较
Similar compounds to 6-(2,6-Dioxopiperidin-1-yl)hexanoic acid include:
- 1-Piperidinehexanoic acid, 2,6-dioxo-
- This compound derivatives These compounds share structural similarities but may differ in their specific functional groups and chemical properties. The uniqueness of this compound lies in its specific applications in proteomics research and its ability to interact with a wide range of molecular targets .
生物活性
6-(2,6-Dioxopiperidin-1-yl)hexanoic acid is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and relevant research findings.
This compound has a molecular formula of C12H19N2O3 and a molecular weight of approximately 239.29 g/mol. The compound features a hexanoic acid chain linked to a dioxopiperidine moiety, which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It is believed to influence neurotransmitter systems and modulate enzyme activities relevant to metabolic pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, potentially affecting pathways related to energy metabolism and cellular signaling.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains, making it a candidate for further exploration in antibiotic development.
- Anti-inflammatory Effects : Preliminary investigations suggest that it may reduce inflammation through modulation of cytokine release.
- Neuroprotective Properties : There is emerging evidence that this compound could provide neuroprotection in models of neurodegenerative diseases by mitigating oxidative stress.
Case Studies
-
Antimicrobial Efficacy : A study assessed the antibacterial activity of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL.
Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 50 µg/mL Escherichia coli 75 µg/mL -
Neuroprotective Study : In vitro studies using neuronal cell lines demonstrated that treatment with this compound led to decreased levels of reactive oxygen species (ROS), suggesting a protective effect against oxidative damage.
Treatment Concentration (µM) ROS Levels (Relative Fluorescence Units) Control 250 10 180 50 120
属性
IUPAC Name |
6-(2,6-dioxopiperidin-1-yl)hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c13-9-5-4-6-10(14)12(9)8-3-1-2-7-11(15)16/h1-8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNQVXEGUXLFWMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C(=O)C1)CCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














